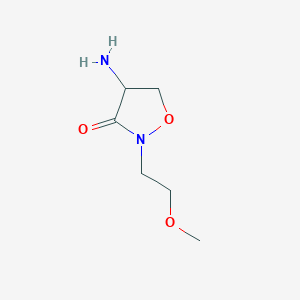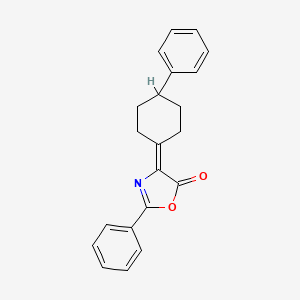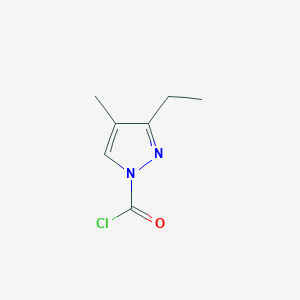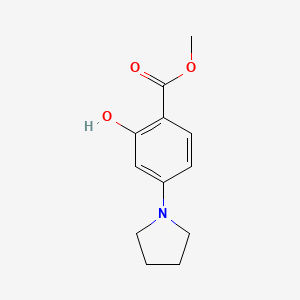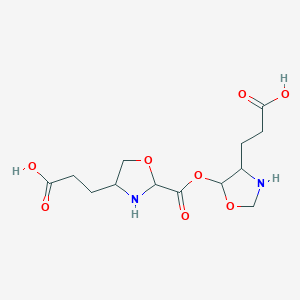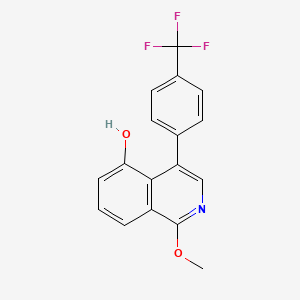
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-1,2-dihydroquinolin-7-ol is a heterocyclic compound belonging to the quinoline family. It has the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the dihydroquinoline ring, and a hydroxyl group at the 7th position of the quinoline ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tosyl-1,2-dihydroquinolin-7-ol can be synthesized through several methods. One common synthetic route involves the reaction of 7-hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for about 30 minutes . The reaction mixture is then cooled, acidified, and extracted to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 1-Tosyl-1,2-dihydroquinolin-7-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tosyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The dihydroquinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Tosyl-1,2-dihydroquinolin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Tosyl-1,2-dihydroquinolin-7-ol involves its interaction with various molecular targets and pathways. The tosyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The hydroxyl group at the 7th position can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. The dihydroquinoline ring structure provides a stable framework for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
1-Tosyl-1,2-dihydroquinolin-7-ol can be compared with other similar compounds such as:
7-Hydroxyquinoline: Lacks the tosyl group, making it less reactive in certain chemical reactions.
1-Tosyl-1,2,3,4-tetrahydroquinoline: Contains a fully saturated quinoline ring, which affects its chemical properties and reactivity.
3-Acetylquinoline: Has an acetyl group instead of a tosyl group, leading to different reactivity and applications
These comparisons highlight the unique features of 1-Tosyl-1,2-dihydroquinolin-7-ol, such as its enhanced reactivity due to the presence of the tosyl group and its potential for diverse chemical modifications.
Eigenschaften
CAS-Nummer |
333383-93-0 |
|---|---|
Molekularformel |
C16H15NO3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2H-quinolin-7-ol |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h2-9,11,18H,10H2,1H3 |
InChI-Schlüssel |
YCQDXWIXRWIUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


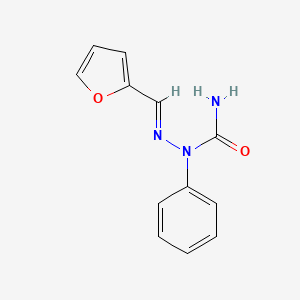

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

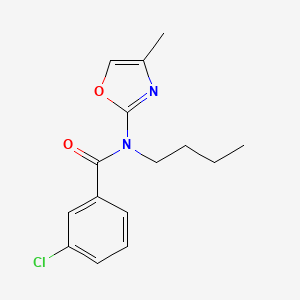
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
